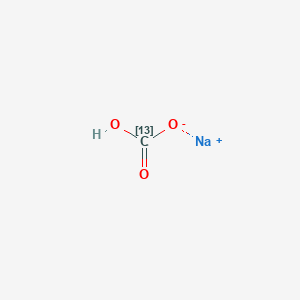
Sodium hydrogencarbonate-13C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydrogencarbonate-13C is typically synthesized by reacting carbon-13 isotope-labeled carbon dioxide gas with sodium hydroxide. The specific preparation method involves the preparation of carbon-13 isotopes, which needs to be carried out in a laboratory or a specialized facility .
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of carbon-13 labeled carbon dioxide with sodium hydroxide under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogencarbonate-13C undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form sodium carbonate, water, and carbon dioxide.
Acid-Base Reactions: It reacts with acids to produce carbon dioxide, water, and the corresponding salt.
Substitution Reactions: It can participate in substitution reactions where the bicarbonate ion is replaced by other anions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and acetic acid are commonly used to react with this compound.
Heat: Decomposition reactions typically require heating to temperatures above 300°C.
Major Products:
Decomposition: Sodium carbonate, water, and carbon dioxide.
Acid-Base Reactions: Carbon dioxide, water, and the corresponding salt.
Scientific Research Applications
Sodium hydrogencarbonate-13C has a wide range of applications in scientific research, including:
NMR and MRI Studies: It is used as a probe for NMR and MRI-based pH imaging, enabling large signal gains for low-toxicity hyperpolarized carbon-13 pH imaging.
Metabolic Studies: It is used to study lactate metabolism and other metabolic processes in biological systems.
Stable Isotope Labeling: It is used for carbon-13 labeling of amino acids and other compounds for compound-specific stable isotope analysis.
Reaction Mechanism Studies: It is used to predict reaction mechanisms in selective hydrogenation reactions.
Mechanism of Action
The mechanism of action of sodium hydrogencarbonate-13C involves its role as a systemic alkalizer. It increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis . In NMR and MRI applications, it acts as a probe, providing enhanced imaging capabilities due to the carbon-13 isotope .
Comparison with Similar Compounds
- Sodium carbonate-13C
- Sodium formate-13C
- Carbon dioxide-13C
Comparison: Sodium hydrogencarbonate-13C is unique due to its specific isotopic labeling, which makes it particularly useful in NMR and MRI studies. Compared to sodium carbonate-13C and sodium formate-13C, it has distinct applications in pH imaging and metabolic studies .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
sodium;hydroxyformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMBOGNXHQVGW-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.999 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















